molecular formula C12H19N6O5P B1526389 N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine CAS No. 376633-24-8

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine

Cat. No. B1526389
CAS RN: 376633-24-8
M. Wt: 358.29 g/mol
InChI Key: VNZDKODEBZWTMP-HTQZYQBOSA-N
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Description

“N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine” is a chemical compound with the molecular formula C12H19N6O5P and a molecular weight of 358.29 . It is also known as GS-7160 . This compound is an impurity of Tenofovir, which is an acyclic phosphonate nucleotide derivative used in antiviral treatment as a reverse transcriptase inhibitor .


Molecular Structure Analysis

The compound has absolute stereochemistry with two defined stereocenters . The InChI code for the compound is VNZDKODEBZWTMP-HTQZYQBOSA-N .

Scientific Research Applications

Synthesis and Modification of Nucleobase-Amino Acid Conjugates

One of the fundamental applications involves the synthesis of amino acid-nucleobase conjugates, exemplified by the work on (Purin-6-yl)alanines. These conjugates are synthesized through palladium-catalyzed cross-coupling reactions, highlighting a method to integrate purine bases with amino acids, potentially offering a pathway to create analogs of the specified molecule (Čapek, Pohl, & Hocek, 2004).

Biological Properties of N-(6-Purinyl)Peptides

The synthesis and investigation of N-(6-purinyl)peptides shed light on the biological relevance of purinyl modifications in peptides. These studies encompass the synthesis of N-(6-Purinyl) amino acid derivatives and their evaluation as immunomodulators and cytotoxic agents, indicating a potential area of research for the molecule , focusing on its interaction with biological systems and possible therapeutic applications (Schäfer, Büllesbach, Jollès, & Zahn, 1986).

Fermentative Production of N-alkylated Glycine Derivatives

Research into the fermentative production of N-alkylated glycine derivatives by recombinant bacteria presents an application in biotechnology and pharmaceutical manufacturing. This approach demonstrates the capability of engineered microorganisms to produce modified amino acids, potentially including the synthesis and modification of molecules similar to the one of interest (Mindt et al., 2019).

Chemical Synthesis and Reactivity

The study of synthetic pathways and reactivity of N-/purin-6-yl/pyridinium salts in oligonucleotide synthesis provides insight into the chemical behavior of purinyl compounds under various conditions, which could be relevant for synthesizing and understanding the reactivity of the specified molecule (Adamiak, Biała, & Skalski, 1985).

properties

IUPAC Name

(2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZDKODEBZWTMP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine
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N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine
Reactant of Route 3
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine
Reactant of Route 4
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine
Reactant of Route 5
Reactant of Route 5
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine
Reactant of Route 6
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine

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